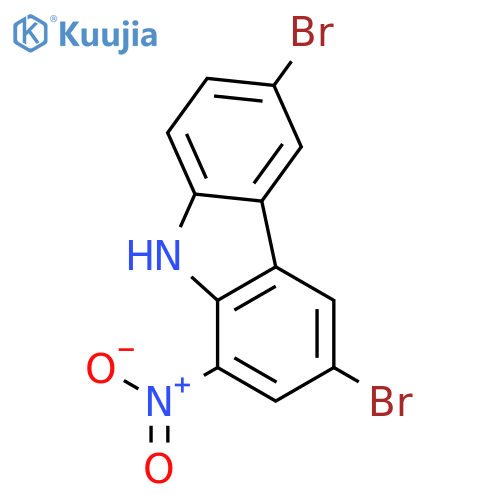

Cas no 5416-22-8 (3,6-dibromo-1-nitro-9h-carbazole)

5416-22-8 structure

商品名:3,6-dibromo-1-nitro-9h-carbazole

CAS番号:5416-22-8

MF:C12H6Br2N2O2

メガワット:369.996241092682

MDL:MFCD00806880

CID:1587846

PubChem ID:221765

3,6-dibromo-1-nitro-9h-carbazole 化学的及び物理的性質

名前と識別子

-

- 3,6-dibromo-1-nitro-9h-carbazole

- NSC6777

- AC1Q219U

- 3,6-Dibrom-1-nitro-carbazol

- AC1L5ARM

- 3,6-dibromo-1-nitro-carbazole

- ST057494

- SureCN9630294

- Oprea1_176200

- 3,6-Dibromo-1-nitrocarbazole

- Oprea1_273277

- NSC6777; AC1Q219U; 3,6-Dibrom-1-nitro-carbazol; AC1L5ARM; 3,6-dibromo-1-nitro-carbazole; ST057494; SureCN9630294; Oprea1_176200; 3,6-Dibromo-1-nitrocarbazole; Oprea1_273277; 3,6-dibromo-1-nitrocarbazole;

- DTXSID50278252

- NSC-6777

- CS-0319865

- MFCD00806880

- SCHEMBL9630294

- STK162160

- A917973

- 5416-22-8

- 3,6-dibromo-1-nitrocarba-zole

- AKOS000666696

- 3,6-Dibromo-1-nitro-9H-carbazole #

- LS-08212

- ALBB-024793

- 9H-Carbazole, 3,6-dibromo-1-nitro-

-

- MDL: MFCD00806880

- インチ: InChI=1S/C12H6Br2N2O2/c13-6-1-2-10-8(3-6)9-4-7(14)5-11(16(17)18)12(9)15-10/h1-5,15H

- InChIKey: XRMUUSATUCOGCF-UHFFFAOYSA-N

- ほほえんだ: O=[N+](C1=CC(Br)=CC2=C1NC3=C2C=C(Br)C=C3)[O-]

計算された属性

- せいみつぶんしりょう: 367.87958

- どういたいしつりょう: 367.879603

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 0

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 61.6

じっけんとくせい

- 密度みつど: 2.053

- ふってん: 529.4°Cat760mmHg

- フラッシュポイント: 274°C

- 屈折率: 1.817

- PSA: 58.93

- LogP: 5.27750

3,6-dibromo-1-nitro-9h-carbazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB415057-10 g |

3,6-Dibromo-1-nitro-9H-carbazole |

5416-22-8 | 10 g |

€773.40 | 2023-07-19 | ||

| Chemenu | CM521881-5g |

3,6-Dibromo-1-nitro-9H-carbazole |

5416-22-8 | 97% | 5g |

$*** | 2023-05-30 | |

| TRC | D131045-500mg |

3,6-Dibromo-1-nitro-9H-carbazole |

5416-22-8 | 500mg |

$ 195.00 | 2022-06-05 | ||

| abcr | AB415057-1g |

3,6-Dibromo-1-nitro-9H-carbazole; . |

5416-22-8 | 1g |

€197.00 | 2025-02-20 | ||

| A2B Chem LLC | AJ08621-500mg |

3,6-Dibromo-1-nitro-9h-carbazole |

5416-22-8 | >95% | 500mg |

$384.00 | 2024-04-19 | |

| Crysdot LLC | CD11107759-5g |

3,6-Dibromo-1-nitro-9H-carbazole |

5416-22-8 | 97% | 5g |

$306 | 2024-07-18 | |

| TRC | D131045-1000mg |

3,6-Dibromo-1-nitro-9H-carbazole |

5416-22-8 | 1g |

$ 315.00 | 2022-06-05 | ||

| Ambeed | A310194-1g |

3,6-Dibromo-1-nitro-9H-carbazole |

5416-22-8 | 97% | 1g |

$133.00 | 2021-07-07 | |

| Chemenu | CM521881-1g |

3,6-Dibromo-1-nitro-9H-carbazole |

5416-22-8 | 97% | 1g |

$*** | 2023-05-30 | |

| Ambeed | A310194-5g |

3,6-Dibromo-1-nitro-9H-carbazole |

5416-22-8 | 97% | 5g |

$309.00 | 2021-07-07 |

3,6-dibromo-1-nitro-9h-carbazole 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

5416-22-8 (3,6-dibromo-1-nitro-9h-carbazole) 関連製品

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5416-22-8)3,6-dibromo-1-nitro-9h-carbazole

清らかである:99%

はかる:5g

価格 ($):278.0